molecular formula C7H13NO B13470442 4-Aminocycloheptan-1-one

4-Aminocycloheptan-1-one

Cat. No.: B13470442
M. Wt: 127.18 g/mol
InChI Key: MADJXSYPYYHDPT-UHFFFAOYSA-N
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Description

4-Aminocycloheptan-1-one is an organic compound characterized by a seven-membered cycloalkane ring with an amino group attached to the fourth carbon and a ketone group attached to the first carbon. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocycloheptan-1-one typically involves the cyclization of linear precursors followed by functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Aminocycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminocycloheptan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Aminocycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Aminocycloheptan-1-one is unique due to its seven-membered ring structure, which provides a balance between ring strain and flexibility. The presence of both amino and ketone functional groups allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-aminocycloheptan-1-one

InChI

InChI=1S/C7H13NO/c8-6-2-1-3-7(9)5-4-6/h6H,1-5,8H2

InChI Key

MADJXSYPYYHDPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(=O)C1)N

Origin of Product

United States

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